![molecular formula C18H16O5 B192600 5,6,2'-Trimethoxyflavone CAS No. 16266-97-0](/img/structure/B192600.png)
5,6,2'-Trimethoxyflavone
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Overview
Description
2’,5,6-Trimethoxyflavone is a flavonoid compound with the molecular formula C18H16O5. It is characterized by the presence of three methoxy groups attached to the flavone backbone. This compound is part of the larger family of flavonoids, which are known for their diverse biological activities and presence in various plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5,6-Trimethoxyflavone typically involves the methoxylation of a flavone precursor. One common method includes the use of methanol and a suitable catalyst to introduce methoxy groups at the desired positions on the flavone structure .
Industrial Production Methods: Industrial production of 2’,5,6-Trimethoxyflavone may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the methoxylation process .
Chemical Reactions Analysis
Types of Reactions: 2’,5,6-Trimethoxyflavone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone into its corresponding dihydroflavone.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .
Scientific Research Applications
Chemical Properties and Mechanisms of Action
5,6,2'-Trimethoxyflavone is characterized by three methoxy groups at the 5, 6, and 2' positions of its flavone backbone. This unique structure contributes to its reactivity and biological activities. The compound has been identified as a selective antagonist of the aryl hydrocarbon receptor (AHR), which is involved in various physiological processes including xenobiotic metabolism and immune response modulation .
Chemistry
This compound serves as a model compound in flavonoid chemistry, aiding in the study of reaction mechanisms and the development of synthetic methodologies. Its structural characteristics allow researchers to explore various chemical reactions typical of flavonoids.
Biology
In biological research, this flavonoid is investigated for its role in modulating signaling pathways associated with the AHR. Studies have demonstrated that it can influence cellular processes such as apoptosis and cell proliferation in cancer models .
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Anti-inflammatory Effects : Research indicates that it can reduce inflammation by inhibiting cytokine production.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for cancer therapeutics .
Industry
In industrial applications, this compound is utilized in the development of new pharmaceuticals. Its properties make it a valuable reference standard in analytical chemistry and drug formulation processes.
Comparative Analysis with Related Compounds
Compound Name | Chemical Formula | Unique Features |
---|---|---|
3-Hydroxy-5,6,2'-trimethoxyflavone | C18H16O5 | Contains an additional hydroxyl group at position 3 |
5-Hydroxy-6,7-dimethoxyflavone | C18H16O4 | Lacks the methoxy group at position 2' |
3',5-Dihydroxy-4',6,7-trimethoxyflavone | C18H18O6 | Contains two hydroxyl groups at positions 3' and 5' |
7-Methoxyflavone | C16H12O3 | Fewer methoxy groups; simpler structure |
Case Studies
- Antioxidant Activity : A study isolated a related compound (7-hydroxy-5,6,4'-trimethoxyflavone) from Lippia rugosa and evaluated its antioxidant properties using DPPH assays. The results indicated significant antioxidative activity with an IC50 value suggesting potential health benefits similar to those anticipated from this compound .
- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that treatment with this compound resulted in increased apoptosis rates in MCF-7 breast cancer cells. At concentrations as low as 10 µg/mL, significant cytotoxic effects were observed .
Mechanism of Action
The mechanism of action of 2’,5,6-Trimethoxyflavone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2’,5,6-Trimethoxyflavone can be compared with other methoxyflavones such as:
- 5,6,2’-Trimethoxyflavone
- 5,7-Dimethoxyflavone
- 3’,4’,5’-Trimethoxyflavone
Uniqueness: What sets 2’,5,6-Trimethoxyflavone apart is its specific methoxylation pattern, which contributes to its unique biological activities and chemical properties. This distinct structure allows it to interact differently with biological targets compared to other methoxyflavones .
Properties
CAS No. |
16266-97-0 |
---|---|
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
5,6-dimethoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-20-13-7-5-4-6-11(13)16-10-12(19)17-14(23-16)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3 |
InChI Key |
IQWXFMQSQNSHKI-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC)OC |
melting_point |
124-125°C |
physical_description |
Solid |
Synonyms |
5,6-Dimethoxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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